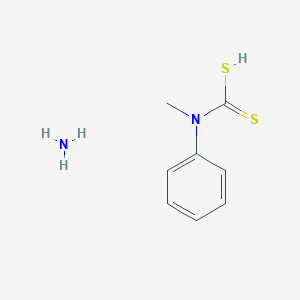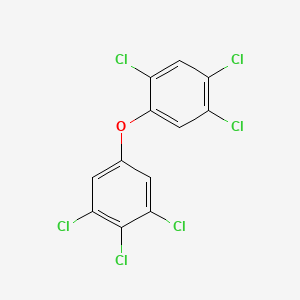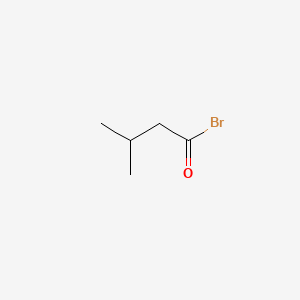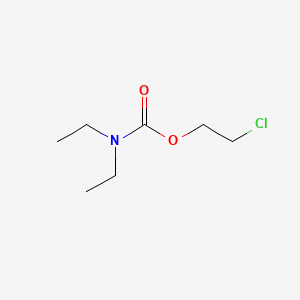
2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol is a chemical compound with the molecular formula C9H18N6O3. It is known for its unique structure, which includes a triazine ring substituted with three ethanolamine groups. This compound is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol typically involves the reaction of cyanuric chloride with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The process involves multiple steps, including the initial formation of intermediate compounds, followed by further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethanolamine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes. Its triazine ring structure allows it to participate in a range of reactions, making it a versatile reagent in scientific research .
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(1,3,5-Triazinane-2,4,6-triyl)triethanol: Similar in structure but with different substituents on the triazine ring.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Another triazine derivative with allyl groups.
2,4,6-Trihydroxy-1,3,5-triazine: A triazine compound with hydroxyl groups.
Uniqueness
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in a variety of chemical reactions makes it a valuable compound in scientific research .
Properties
CAS No. |
4403-07-0 |
|---|---|
Molecular Formula |
C9H18N6O3 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-[[4,6-bis(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H18N6O3/c16-4-1-10-7-13-8(11-2-5-17)15-9(14-7)12-3-6-18/h16-18H,1-6H2,(H3,10,11,12,13,14,15) |
InChI Key |
MNGSQDSFUODZAR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=NC(=NC(=N1)NCCO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


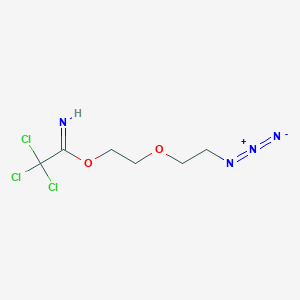

![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
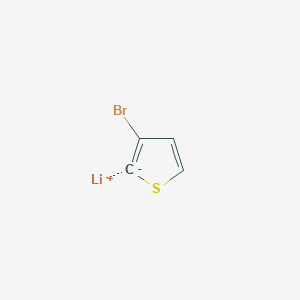
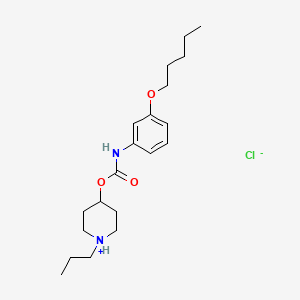
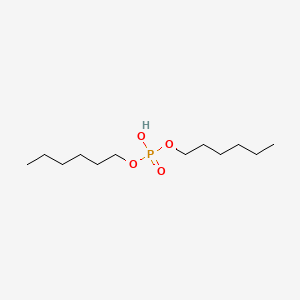

![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)

